molecular formula C9H16F5NO2 B6323157 2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine CAS No. 1274892-18-0

2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine

Cat. No.: B6323157
CAS No.: 1274892-18-0
M. Wt: 265.22 g/mol
InChI Key: LSSLJASEFZERBF-UHFFFAOYSA-N
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Description

2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine is a chemical compound characterized by its unique structure, which includes a pentafluoropentoxy group attached to an ethoxyethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine typically involves multiple steps, starting with the preparation of the pentafluoropentoxy intermediate. This intermediate is then reacted with ethylene oxide to form the ethoxy derivative, which is subsequently aminated to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoropentoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentafluoropentoxy oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoropentoxy group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The ethoxyethylamine backbone provides structural stability and facilitates the compound’s integration into larger molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4,4,5,5,5-Trifluoropentoxy)ethoxy]ethylamine
  • 2-[2-(4,4,5,5,5-Hexafluoropentoxy)ethoxy]ethylamine
  • 2-[2-(4,4,5,5,5-Tetrafluoropentoxy)ethoxy]ethylamine

Uniqueness

2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine is unique due to the presence of five fluorine atoms in the pentafluoropentoxy group, which imparts distinct chemical and physical properties. These properties include increased lipophilicity, enhanced metabolic stability, and improved binding interactions with biological targets compared to its analogs with fewer or more fluorine atoms.

Properties

IUPAC Name

2-[2-(4,4,5,5,5-pentafluoropentoxy)ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F5NO2/c10-8(11,9(12,13)14)2-1-4-16-6-7-17-5-3-15/h1-7,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSLJASEFZERBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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